molecular formula C18H17N3O2 B7740043 2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B7740043
M. Wt: 307.3 g/mol
InChI Key: FOXQSKDYLKNRQX-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound with a unique structure that combines a pyrido[1,2-a]pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
  • 2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-methanol

Uniqueness

Compared to similar compounds, 2-[Benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has unique functional groups that confer distinct chemical reactivity and biological activity. Its aldehyde group, in particular, allows for specific interactions and transformations that are not possible with its analogs.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-7-6-10-21-16(13)19-17(15(12-22)18(21)23)20(2)11-14-8-4-3-5-9-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXQSKDYLKNRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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